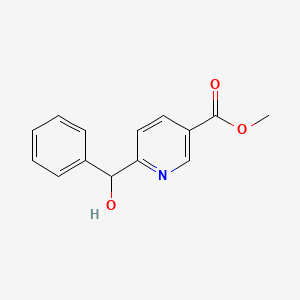

Methyl 6-(hydroxy(phenyl)methyl)nicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-[hydroxy(phenyl)methyl]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-14(17)11-7-8-12(15-9-11)13(16)10-5-3-2-4-6-10/h2-9,13,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXVNIGRTYPLQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Systematic Nomenclature and Advanced Classification of Methyl 6 Hydroxy Phenyl Methyl Nicotinate Within Heterocyclic Frameworks

IUPAC Naming Conventions for Complex Substituted Nicotinate (B505614) Esters

The systematic name, Methyl 6-(hydroxy(phenyl)methyl)nicotinate, is derived according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines. qmul.ac.uk The name can be deconstructed to understand the structure:

Nicotinate : This is the base name, indicating an ester derivative of nicotinic acid. Nicotinic acid is the common name for pyridine-3-carboxylic acid. nih.gov The name "nicotinate" implies that the principal functional group, the ester, is located at the C3 position of the pyridine (B92270) ring.

Methyl : This prefix specifies the alkyl group of the ester, indicating that a methyl group (-CH₃) is attached to the oxygen atom of the carboxylate. aakash.ac.inyoutube.com

6-(hydroxy(phenyl)methyl) : This part of the name describes a complex substituent attached to the C6 position of the pyridine ring. The numbering of the pyridine ring begins with the nitrogen atom as position 1. qmul.ac.uk The substituent itself is a methyl group that is further substituted with both a hydroxyl (-OH) group and a phenyl (-C₆H₅) group on the same carbon. Parentheses are used to clarify the structure of this complex substituent.

Therefore, the preferred IUPAC name is methyl 6-[hydroxy(phenyl)methyl]pyridine-3-carboxylate . nih.gov This name precisely defines the molecular architecture: a pyridine ring with a methyl carboxylate group at position 3 and a (hydroxy)(phenyl)methyl group at position 6.

Positional Isomerism and Stereochemical Designations in Methyl 6-(hydroxy(phenyl)methyl)nicotinate Analogs

The specific arrangement of substituents on the pyridine ring is crucial to the identity of the compound. Altering these positions leads to a variety of positional isomers, while the presence of a stereocenter introduces stereoisomerism.

Positional Isomerism: Positional isomers of Methyl 6-(hydroxy(phenyl)methyl)nicotinate can be formed by changing the attachment points of either the ester group or the benzylic alcohol substituent on the pyridine ring.

Isomers based on Ester Position: The methyl carboxylate group is on the C3 position in a nicotinate. If it were on C2, the parent compound would be a picolinate; if on C4, it would be an isonicotinate.

Isomers based on Substituent Position: The (hydroxy(phenyl)methyl) group can be located at other available positions on the methyl nicotinate framework, such as C2, C4, or C5.

The following table illustrates some of the potential positional isomers:

| Isomer Name | Position of Ester Group | Position of (hydroxy(phenyl)methyl) Group |

|---|---|---|

| Methyl 6-(hydroxy(phenyl)methyl)nicotinate | 3 | 6 |

| Methyl 2-(hydroxy(phenyl)methyl)nicotinate | 3 | 2 |

| Methyl 4-(hydroxy(phenyl)methyl)nicotinate | 3 | 4 |

| Methyl 5-(hydroxy(phenyl)methyl)nicotinate | 3 | 5 |

| Methyl 3-(hydroxy(phenyl)methyl)picolinate | 2 | 3 |

| Methyl 2-(hydroxy(phenyl)methyl)isonicotinate | 4 | 2 |

Stereochemical Designations: The carbon atom within the (hydroxy(phenyl)methyl) substituent, which is bonded to the pyridine ring, the phenyl ring, a hydroxyl group, and a hydrogen atom, is a chiral center. Consequently, the compound can exist as a pair of enantiomers. These are designated as (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. myheplus.comwikipedia.org

The assignment of priorities to the groups attached to the stereocenter is as follows:

-OH (highest priority due to the oxygen atom's high atomic number). libretexts.org

-C₅H₃N(COOCH₃) (the substituted pyridine ring).

-C₆H₅ (the phenyl ring).

-H (lowest priority). libretexts.org

To determine the configuration, the molecule is oriented so that the lowest priority group (hydrogen) points away from the viewer. If the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, the configuration is designated (R) (from Latin rectus, right). If the sequence is counter-clockwise, it is designated (S) (from Latin sinister, left). libretexts.orgmasterorganicchemistry.com

Structural Representation Conventions and Conformational Analysis in Solution and Solid States

The three-dimensional structure and conformational flexibility of Methyl 6-(hydroxy(phenyl)methyl)nicotinate are key to understanding its properties.

Structural Representation Conventions: The molecule is typically represented using 2D drawings for simplicity. For illustrating its three-dimensional nature, ball-and-stick or space-filling models are used. To unambiguously depict the stereochemistry at the chiral center, Fischer or Cahn-Ingold-Prelog style projections with wedged and dashed bonds are employed. While specific crystallographic data for the title compound is not readily available, analysis of a related structure, Methyl 6-chloronicotinate, shows a nearly planar conformation between the pyridine ring and the ester group, with π-π stacking interactions observed in the crystal lattice. It is plausible that Methyl 6-(hydroxy(phenyl)methyl)nicotinate would exhibit similar planarity and intermolecular stacking, further influenced by hydrogen bonding.

Conformational Analysis: The conformation of the molecule is determined by rotations around its single bonds. Both the pyridine and phenyl rings are rigid and planar. The primary sources of conformational flexibility are the rotations about the C-C bonds linking the rings to the chiral carbon.

In the Solid State: The conformation is fixed within a crystal lattice. The arrangement is dictated by minimizing steric hindrance and maximizing favorable intermolecular forces, such as hydrogen bonds involving the hydroxyl group and the pyridine nitrogen, as well as π-π stacking between the aromatic rings. These interactions would significantly restrict rotational freedom.

In Solution: In solution, the molecule is conformationally more dynamic. Theoretical studies on 3-substituted pyridines indicate that conformational equilibria are common. mdpi.com The key rotations would be around:

The bond between the pyridine ring and the chiral carbon.

The bond between the chiral carbon and the phenyl ring.

The C-O bond of the hydroxyl group.

Studies on benzyl (B1604629) alcohol have shown that the molecule favors a conformation where the hydroxyl group is twisted out of the plane of the phenyl ring. scispace.com A similar preference would be expected for the title compound. The relative orientation of the two aromatic rings and the hydroxyl group will be influenced by a balance of steric repulsion and potential weak intramolecular interactions, such as a hydrogen bond between the hydroxyl proton and the nitrogen atom of the pyridine ring. Computational analysis of substituted pyridines suggests that such intramolecular forces can significantly stabilize certain conformations. acs.orgnih.gov

The following table presents typical bond lengths for the types of bonds found in this molecule, providing a general idea of its geometry.

| Bond Type | Typical Bond Length (Å) |

|---|---|

| C-C (in aromatic ring) | ~1.39 |

| C-N (in pyridine ring) | ~1.34 |

| C-C (single bond) | ~1.54 |

| C-O (hydroxyl) | ~1.43 |

| C=O (ester) | ~1.23 |

| C-O (ester) | ~1.36 |

Advanced Synthetic Methodologies for Methyl 6 Hydroxy Phenyl Methyl Nicotinate and Precursor Derivatives

Strategies for the Construction of the Substituted Nicotinate (B505614) Core

The nicotinate (pyridine-3-carboxylate) skeleton is a common motif in bioactive compounds. chemistryviews.org Its synthesis and functionalization are central to creating derivatives like the target molecule. Strategies for constructing the substituted nicotinate core can be broadly categorized into two approaches: the functionalization of a pre-existing pyridine (B92270) ring and the de novo synthesis of the ring from acyclic precursors.

Recent methods have focused on the late-stage functionalization of pyridines, which allows for the direct introduction of substituents onto a pre-formed ring. One such strategy is the C4-selective carboxylation of pyridines using carbon dioxide (CO₂). chemistryviews.org This process can be achieved through a one-pot protocol involving an initial C-H phosphination, followed by a copper-catalyzed carboxylation of the phosphonium (B103445) salt intermediate. chemistryviews.org This method is notable for its use of CO₂ as a C1 source and its applicability to complex, drug-like molecules under mild conditions. chemistryviews.org

Another approach involves the modification of existing nicotine (B1678760) or nicotinate derivatives. For example, C-4 substituted nicotines can be prepared from (S)-nicotine by forming an N-acylpyridinium salt, which then undergoes addition by a cuprate (B13416276) reagent, followed by aromatization. nih.gov This sequence allows for the introduction of various groups at the C-4 position. nih.gov Similarly, the synthesis of functionalized 2-pyridone-3-carboxylic acids from precursors like 3-formylchromone provides another route to highly substituted pyridine cores. nih.govresearchgate.net The synthesis of methyl 4-bromo-6-methylnicotinate has been achieved by treating methyl 4-hydroxy-6-methylnicotinate with phosphorus oxybromide (POBr₃), demonstrating a method for introducing useful synthetic handles onto the nicotinate ring. rsc.org

The table below summarizes various strategies for constructing the substituted nicotinate core.

Table 1: Methodologies for Substituted Nicotinate Core Construction| Method | Key Reagents/Catalyst | Substitution Pattern | Result |

|---|---|---|---|

| C4-Selective Carboxylation | CuCl, ZnEt₂, TMEDA, CO₂ | Carboxylation at C-4 | Provides direct access to pyridine-4-carboxylic acid derivatives from pyridines. chemistryviews.org |

| N-Acylpyridinium Salt Reaction | Cuprate reagent, Sulfur | Alkylation/Arylation at C-4 | Affords C-4 substituted nicotines from (S)-nicotine in moderate to high yields. nih.gov |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester, Ammonia | C2, C6, C4 substitution | A classical method for de novo synthesis of the pyridine ring. |

| Bromination of Hydroxynicotinate | POBr₃ | Bromination at C-4 | Converts a hydroxy group into a bromine atom, a versatile handle for cross-coupling. rsc.org |

| Multi-component Reaction | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone | C2, C3, C4, C6 substitution | Efficient one-pot synthesis of highly substituted pyridines under microwave irradiation. nih.gov |

Stereoselective Approaches to the Hydroxy(phenyl)methyl Moiety

The hydroxy(phenyl)methyl group contains a stereocenter, and controlling its absolute configuration is critical for producing enantiomerically pure target compounds. The stereoselective synthesis of such secondary benzylic alcohols is a well-developed area of organic chemistry. acs.orgresearchgate.net

One of the most effective methods is the asymmetric addition of an aryl nucleophile to an aldehyde. acs.org This can be achieved using various organometallic reagents in the presence of a chiral ligand or catalyst. For instance, ruthenium-based catalysts can facilitate the enantioselective 1,2-addition of an aryl boronic acid to an aldehyde intermediate, which can be formed in situ from a (homo)allylic alcohol via iridium-catalyzed isomerization. researchgate.net This one-pot, multi-catalytic approach allows for the conversion of simple starting materials into enantioenriched secondary benzylic alcohols with high stereoselectivity. acs.orgresearchgate.net

Another powerful technique is the asymmetric hydrogenation of aryl ketones, often employing chiral ruthenium complexes developed by Noyori. chemrxiv.org While highly effective, this method requires the prior synthesis of the ketone substrate. chemrxiv.org More recent developments focus on the direct α-arylation of primary alcohols. acs.org

Pd/Cu co-catalyzed systems have been developed for the enantio- and diastereodivergent substitution of benzyl (B1604629) geminal dicarboxylates. researchgate.net This protocol enables the construction of two adjacent stereocenters, one at the benzylic position and one on the nucleophile, with excellent control, achieving high yields and stereoselectivities (often >20:1 dr and >99% ee). researchgate.net A key advantage is that all four stereoisomers of the product can be accessed simply by changing the configuration of the metal catalysts' ligands. researchgate.net

The table below compares different stereoselective methods for synthesizing the benzylic alcohol moiety.

Table 2: Stereoselective Synthesis of Secondary Benzylic Alcohols| Method/Catalytic System | Substrate Type | Key Features | Stereoselectivity Achieved |

|---|---|---|---|

| Ru-Catalyzed Asymmetric Transfer Hydrogenation | Aryl Ketone | High efficiency and enantioselectivity. chemrxiv.org | Typically >95% ee |

| Ir/Ru Multicatalysis | (Homo)allylic alcohol + Aryl boronic acid | One-pot isomerization followed by enantioselective addition. researchgate.net | High er and dr (>98:2 er, >20:1 dr) acs.orgacs.org |

| Pd/Cu Co-catalyzed Substitution | Benzyl geminal dicarboxylate + Imino ester | Stereodivergent; access to all four stereoisomers. researchgate.net | >20:1 dr, >99% ee researchgate.net |

| Rh-catalyzed Asymmetric Addition | Aldehyde + Arylboronic acid | Broad substrate scope and high enantioselectivity. | High ee |

Catalytic Transformations and Modern Reaction Protocols in Methyl 6-(hydroxy(phenyl)methyl)nicotinate Synthesis

Modern organic synthesis relies heavily on catalytic transformations to achieve high efficiency, selectivity, and atom economy. The synthesis of Methyl 6-(hydroxy(phenyl)methyl)nicotinate and its precursors can benefit significantly from such protocols. wiley.com

Transition metal catalysis is central to many key bond-forming reactions. For the synthesis of the nicotinate ester itself, molybdenum on silica (B1680970) (MoO₃/SiO₂) has been used as a solid, bifunctional catalyst for the esterification of nicotinic acid with methanol, offering an alternative to traditional homogeneous acid catalysts like sulfuric acid. orientjchem.org In the synthesis of more complex derivatives, palladium-catalyzed reactions are invaluable. For example, a late-stage palladium-catalyzed carbonylative oxaspirolactonization was a key step in the synthesis of a related complex molecule, tricyclic-PGDM methyl ester. purdue.edu

Enzymatic catalysis offers a green and highly selective alternative. The lipase (B570770) Novozym® 435 from Candida antarctica has been successfully used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate. nih.gov When conducted in a continuous-flow microreactor, this method resulted in high product yields (81.6–88.5%) with significantly reduced reaction times (35 minutes vs. 24 hours for batch processes). nih.gov This approach exemplifies a modern reaction protocol that combines the benefits of biocatalysis and flow chemistry. nih.gov

Multi-catalytic one-pot sequences represent a frontier in synthesis, minimizing waste and purification steps by combining multiple catalytic cycles in a single vessel. chemrxiv.org A sequence integrating alkene cross-metathesis, isomerization, and nucleophilic addition, using up to three distinct transition-metal catalysts, can convert simple alkenes into complex secondary benzylic alcohols with high stereocontrol. chemrxiv.orgacs.org

The table below outlines some modern catalytic protocols applicable to the synthesis.

Table 3: Modern Catalytic Protocols in Nicotinate Derivative Synthesis| Reaction Type | Catalyst | Substrate | Key Feature |

|---|---|---|---|

| Esterification | MoO₃/SiO₂ (Solid Acid) | Nicotinic Acid | Heterogeneous catalyst replacing homogeneous acids like H₂SO₄. orientjchem.org |

| Amidation | Novozym® 435 (Lipase) | Methyl Nicotinate + Amine | Green, enzymatic method with high yield; enhanced by continuous-flow microreactors. nih.gov |

| Cross-Metathesis | Hoveyda–Grubbs Catalyst (Ru-based) | Alkene + Diol | Forms allylic alcohol intermediates for further transformation in one-pot sequences. researchgate.netacs.org |

| Ueno-Stork Dicarbofunctionalization | Nickel-based | Cyclopentene-diol derivative | Generates two consecutive stereocenters on a core ring structure. purdue.edu |

Sustainable and Green Chemistry Principles Applied to Methyl 6-(hydroxy(phenyl)methyl)nicotinate Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov Applying these principles to the synthesis of Methyl 6-(hydroxy(phenyl)methyl)nicotinate can lead to more environmentally benign and economically viable production routes.

Catalysis over Stoichiometric Reagents (Principle 9): The use of catalytic methods, as detailed in the previous section, is a cornerstone of green chemistry. msu.edu Catalytic amounts of a substance are used to perform transformations that might otherwise require stoichiometric amounts of reagents, which generate significant waste. For example, using a lipase like Novozym® 435 for amidation is superior to traditional methods that use stoichiometric coupling agents. nih.gov

Use of Renewable Feedstocks (Principle 7): Research is underway to produce pyridine derivatives from sustainable sources. ukri.org For instance, methods are being developed to generate pyridinedicarboxylic acids from biomass, which can then be converted into valuable substituted pyridines, providing a renewable starting point for complex syntheses. ukri.org

Design for Energy Efficiency (Principle 6): Synthetic methods should be designed for ambient temperature and pressure to minimize energy requirements. msu.eduskpharmteco.com The use of highly active catalysts can enable reactions to proceed under milder conditions. Furthermore, techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov The enzymatic synthesis of nicotinamide derivatives at a moderate 50°C is an example of designing for energy efficiency. nih.gov

Safer Solvents and Auxiliaries (Principle 5): Many traditional organic reactions use hazardous solvents. Green chemistry encourages the use of safer alternatives. In the enzymatic synthesis of nicotinamide derivatives, the environmentally friendly solvent tert-amyl alcohol was successfully employed as the reaction medium. nih.gov

The table below highlights the application of green chemistry principles to nicotinate synthesis.

Table 4: Application of Green Chemistry Principles| Green Principle | Application Example | Advantage |

|---|---|---|

| 9. Catalysis | Enzymatic synthesis of nicotinamide derivatives using Novozym® 435. nih.gov | Reduces waste, high selectivity, mild conditions, reusable catalyst. nih.gov |

| 7. Renewable Feedstocks | Generation of pyridines from biomass-derived dicarboxylic acids. ukri.org | Reduces reliance on fossil fuels and provides a sustainable chemical source. ukri.org |

| 6. Design for Energy Efficiency | Microwave-assisted one-pot synthesis of pyridine derivatives. nih.gov | Drastically reduced reaction times and lower energy input compared to conventional heating. nih.gov |

| 5. Safer Solvents | Use of tert-amyl alcohol as a solvent in enzymatic reactions. nih.gov | Reduces environmental impact and improves process safety compared to more hazardous solvents. nih.gov |

| 1. Waste Prevention | One-pot multi-catalytic sequences for benzylic alcohol synthesis. chemrxiv.org | Avoids isolation and purification of intermediates, reducing solvent use and waste generation. chemrxiv.org |

Total Synthesis and Fragment Coupling Strategies for Complex Nicotinate Architectures

For structurally complex molecules that contain a nicotinate or related heterocyclic core, a total synthesis approach based on fragment coupling is often the most efficient strategy. researchgate.net This convergent approach involves the independent synthesis of two or more complex fragments of the target molecule, which are then joined together in the later stages of the synthesis. caltech.edu This strategy contrasts with a linear synthesis, where the molecule is built step-by-step from one end to the other.

Several powerful C-C bond-forming reactions have been employed for fragment coupling in the synthesis of complex alkaloids and natural products. researchgate.netnih.gov For example, the Nozaki-Hiyama-Kishi (NHK) reaction, which couples an aldehyde with an organochromium species (often generated in situ from an organohalide), is a robust method for creating macrocycles and connecting complex fragments. youtube.com Other notable methods include various metal-catalyzed cross-coupling reactions and modern techniques like nitrogen deletion strategies, where two fully elaborated fragments are joined via a C-C bond formation that expels a nitrogen-containing group. nih.gov

In the context of complex nicotinate architectures, one could envision a strategy where a functionalized nicotinate fragment is coupled with a separate fragment containing the chiral benzylic alcohol. A potential disconnection for Methyl 6-(hydroxy(phenyl)methyl)nicotinate would be at the C-C bond between the pyridine ring and the benzylic carbon, which could be formed via a cross-coupling reaction.

The table below lists some fragment coupling reactions that are applicable to the synthesis of complex molecular architectures.

Table 5: Representative Fragment Coupling Strategies| Reaction Name | Bond Formed | Key Features | Example Application |

|---|---|---|---|

| Nozaki-Hiyama-Kishi (NHK) Coupling | C(sp²)-C(sp) or C(sp³)-C(sp²) | High functional group tolerance; often catalyzed by trace Ni in CrCl₂. youtube.com | Macrocyclization in the total synthesis of (-)-Bipinnatin J. youtube.com |

| Suzuki Coupling | C(sp²)-C(sp²) | Couples a boronic acid with an organohalide using a Pd catalyst. | Widely used in the synthesis of biaryls and other conjugated systems. |

| Semipinacol Rearrangement | C-C | A Lewis acid-catalyzed rearrangement following a 1,2-addition to couple fragments and set a quaternary center. caltech.edu | Synthesis of the C₁₉-aconitine core in diterpenoid alkaloids. caltech.edu |

| Nitrogen Deletion Coupling | C-C | Couples two fully elaborated fragments by forming a C-C bond and eliminating a nitrogen-based functional group. nih.gov | Late-stage fragment coupling in the total synthesis of lycoposerramine congeners. nih.gov |

Derivatization and Analog Synthesis of Methyl 6 Hydroxy Phenyl Methyl Nicotinate Scaffolds

Modification of the Nicotinate (B505614) Ester Group in Methyl 6-(hydroxy(phenyl)methyl)nicotinate

The methyl ester of the nicotinate core is a primary target for modification to explore changes in polarity, solubility, and metabolic stability. Standard synthetic transformations can be employed to diversify this functional group.

Hydrolysis and Amidation: The methyl ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 6-(hydroxy(phenyl)methyl)nicotinic acid. This carboxylic acid serves as a crucial intermediate for synthesizing a variety of amides and other esters. Amidation, through coupling with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt), can introduce a vast array of substituents.

Transesterification: The methyl ester can be converted to other alkyl or aryl esters via transesterification. This process is often catalyzed by an acid or base and involves reacting the parent ester with an excess of a different alcohol. google.com For instance, reacting Methyl 6-(hydroxy(phenyl)methyl)nicotinate with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 6-(hydroxy(phenyl)methyl)nicotinate.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4), yielding 5-(hydroxymethyl)pyridin-2-ylmethanol. This transformation significantly alters the electronic and steric properties of the original scaffold.

Table 1: Examples of Nicotinate Ester Modifications

| Modification Type | Reagents/Conditions | Product Functional Group |

| Hydrolysis | NaOH (aq), heat | Carboxylic Acid |

| Amidation | 1. NaOH (aq) 2. Amine, HATU | Amide |

| Transesterification | R-OH, H₂SO₄ (cat.) | New Ester |

| Reduction | LiAlH₄, THF | Primary Alcohol |

Functionalization and Diversification of the Hydroxy(phenyl)methyl Substituent

The hydroxy(phenyl)methyl group offers two key sites for derivatization: the secondary hydroxyl group and the pendant phenyl ring.

Reactions at the Hydroxyl Group:

Oxidation: The secondary alcohol can be oxidized to a ketone, forming Methyl 6-benzoyl-nicotinate, using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). This changes the geometry from tetrahedral to trigonal planar and removes a hydrogen bond donor.

Etherification: Conversion of the alcohol to an ether via Williamson ether synthesis (deprotonation with a base like NaH followed by reaction with an alkyl halide) can introduce various alkyl or aryl groups, modulating lipophilicity and steric bulk.

Esterification: The hydroxyl group can be acylated to form esters using acyl chlorides or anhydrides in the presence of a base. This allows for the introduction of another ester functionality into the molecule.

Reactions on the Phenyl Ring: The phenyl ring is susceptible to electrophilic aromatic substitution. The directing effects of the alkyl-hydroxyl substituent are ortho- and para-directing.

Halogenation: Introduction of halogens (e.g., Br, Cl) can be achieved using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS), typically at the para position due to steric hindrance.

Nitration: Nitration of the phenyl ring can be accomplished using a mixture of nitric acid and sulfuric acid, leading primarily to the para-nitro derivative. The nitro group can be subsequently reduced to an amine, providing a handle for further functionalization.

Isosteric Replacements and Bioisosteric Design Principles Applied to the Methyl 6-(hydroxy(phenyl)methyl)nicotinate Core

Bioisosterism is a key strategy in medicinal chemistry to fine-tune the biological and physicochemical properties of a lead compound without causing significant changes to its structural conformation. nih.govprismbiolab.com This principle can be extensively applied to the Methyl 6-(hydroxy(phenyl)methyl)nicotinate core. A bioisostere is a molecule created by exchanging an atom or group with another that has broadly similar properties, potentially altering activity, modifying pharmacokinetics, or reducing toxicity. cambridgemedchemconsulting.com

Carboxylic Acid Ester Bioisosteres: The methyl nicotinate ester group can be replaced with a variety of bioisosteres to enhance metabolic stability or alter hydrogen bonding capacity. Common replacements include N-acylsulfonamides, oxadiazoles, or tetrazoles. u-tokyo.ac.jp

Aromatic Ring Bioisosteres: The phenyl ring can be substituted with various five- or six-membered heterocycles such as thiophene (B33073), furan, or even another pyridine (B92270) ring. cambridgemedchemconsulting.com This can influence aromatic stacking interactions and introduce new hydrogen bonding possibilities. For example, replacing the phenyl ring with a thiophene ring creates Methyl 6-(hydroxy(thiophen-2-yl)methyl)nicotinate.

Functional Group Isosteres:

The hydroxyl group can be replaced with a fluorine atom or an amino group. Fluorine is a common bioisostere for a hydroxyl group, as it can participate in hydrogen bonding and is of a similar size, though it is more electron-withdrawing. u-tokyo.ac.jp

The methyl group of the ester can be replaced by a trifluoromethyl group to increase metabolic stability and alter electronic properties.

Table 2: Potential Bioisosteric Replacements for the Core Scaffold

| Original Group | Position | Bioisosteric Replacement | Rationale |

| -COOCH₃ (Ester) | Nicotinate Ring | -CONH₂, -CONH-R | Modulate solubility and H-bonding. u-tokyo.ac.jp |

| -COOCH₃ (Ester) | Nicotinate Ring | Oxadiazole, Tetrazole | Increase metabolic stability. u-tokyo.ac.jp |

| Phenyl Ring | Hydroxymethyl Substituent | Thiophene, Pyridine, Furan | Alter aromatic interactions, polarity. cambridgemedchemconsulting.com |

| -OH (Hydroxyl) | Benzylic Carbon | -F, -NH₂ | Mimic H-bonding potential, alter pKa. cambridgemedchemconsulting.com |

Regioselective and Stereoselective Derivatization Strategies for Methyl 6-(hydroxy(phenyl)methyl)nicotinate Analogs

Achieving specific derivatization at one of several reactive sites requires careful strategic planning.

Regioselectivity: To selectively modify one functional group in the presence of others, the use of protecting groups is often necessary.

Selective Phenyl Ring Functionalization: To perform electrophilic substitution on the phenyl ring without affecting the pyridine ring, one might first protect the more reactive hydroxyl group as a silyl (B83357) ether (e.g., using TBDMSCl).

Selective Nicotinate Modification: To modify the ester group (e.g., reduction with LiAlH₄) without affecting potential new functional groups on the phenyl ring (like a nitro group), the hydroxyl group would first need to be protected.

The inherent reactivity differences can also be exploited. For instance, the pyridine nitrogen can be selectively quaternized or oxidized to an N-oxide, which alters the reactivity of the pyridine ring towards substitution.

Stereoselectivity: The benzylic carbon atom bearing the hydroxyl and phenyl groups is a stereocenter. Therefore, Methyl 6-(hydroxy(phenyl)methyl)nicotinate exists as a pair of enantiomers. The synthesis of single-enantiomer analogues is often crucial for targeted biological activity.

Asymmetric Reduction: A common strategy to obtain a specific enantiomer is the asymmetric reduction of the ketone precursor, Methyl 6-benzoyl-nicotinate. This can be achieved using chiral reducing agents such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through enzymatic reduction using ketoreductases.

Chiral Resolution: If a racemic mixture of the alcohol is synthesized, the enantiomers can be separated by chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatographic or crystallization techniques.

Mechanistic Investigations of Methyl 6 Hydroxy Phenyl Methyl Nicotinate Interactions at the Molecular and Cellular Levels

Enzyme Inhibition and Activation Studies by Methyl 6-(hydroxy(phenyl)methyl)nicotinate Derivatives

Derivatives of methyl nicotinate (B505614) can influence the activity of various enzymes, either by inhibiting or activating their catalytic function. These interactions are fundamental to the compound's mechanism of action and can have significant physiological consequences.

Enzyme Inhibition:

Enzyme Activation:

Conversely, some compounds can enhance the activity of enzymes. For example, nicotinamidases are enzymes that hydrolyze nicotinamide (B372718) to nicotinic acid. nih.gov While direct activation of these enzymes by "Methyl 6-(hydroxy(phenyl)methyl)nicotinate" has not been documented, the study of how different nicotinamide analogues affect the relative rates of nicotinamidase enzymes offers a framework for understanding potential activating effects. nih.gov

Another relevant enzyme is nicotinate dehydrogenase, which catalyzes the hydroxylation of nicotinic acid. This enzyme can act on a variety of nicotinate analogues, suggesting that derivatives of "Methyl 6-(hydroxy(phenyl)methyl)nicotinate" could potentially serve as substrates or modulators of its activity. nih.gov

Table 1: Illustrative Enzyme Inhibition Data for Nicotinamide Analogs against NNMT

| Compound | Modification | pIC50 |

| Analog 1 | 6-methylamine, 4-ethyl substituents | 5.5 |

| Analog 2 | 6-fluoro substituent | < 5.0 |

| Analog 3 | 6-chloro-derivative | 5.2 |

This table is illustrative and based on data for nicotinamide analogs, not "Methyl 6-(hydroxy(phenyl)methyl)nicotinate" itself. The pIC50 is the negative logarithm of the IC50 value.

Receptor Binding Profiling and Ligand-Target Recognition of Methyl 6-(hydroxy(phenyl)methyl)nicotinate Analogs

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. For nicotinate derivatives, a primary target is the family of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in various physiological processes. The binding affinity of a ligand for a receptor is a key determinant of its potency and is often expressed as the inhibition constant (Ki).

Quantitative structure-activity relationship (QSAR) studies on a wide array of nicotinic ligands have revealed that steric effects are a major factor in modulating receptor affinity. Studies on 6-substituted nicotine (B1678760) analogs, which share a structural similarity with "Methyl 6-(hydroxy(phenyl)methyl)nicotinate" at the 6-position of the pyridine (B92270) ring, have provided valuable data on their binding affinities at nAChRs. These studies demonstrate that modifications at this position can significantly impact how the molecule is recognized by the receptor's binding pocket.

Table 2: Receptor Binding Affinities (Ki) of 6-Substituted Nicotine Analogs at nAChRs

| Analog | 6-Position Substituent | Ki (nM) |

| (-)-Nicotine | -H | 2.4 |

| (±)-6-Chloronicotine | -Cl | 0.63 |

| 6-Bromonicotine | -Br | 0.45 |

| 6-Fluoronicotine | -F | 1.03 |

| 6-Methylnicotine | -CH3 | 1.8 |

| 6-Methoxynicotine | -OCH3 | 22 |

This data is for 6-substituted nicotine analogs and serves to illustrate the potential binding characteristics of similarly substituted nicotinate derivatives.

Protein-Ligand Interaction Dynamics and Allosteric Modulation Involving Methyl 6-(hydroxy(phenyl)methyl)nicotinate

Beyond simple binding affinity, the dynamics of the interaction between a ligand and its protein target are crucial for understanding its functional effects. Molecular dynamics simulations are a powerful computational tool used to study these interactions at an atomic level, revealing how the protein and ligand move and adapt to each other over time. mdpi.comnih.gov These simulations can provide insights into the stability of the protein-ligand complex and the key residues involved in the interaction. frontiersin.org

A significant aspect of protein-ligand interaction is allosteric modulation. Allosteric modulators bind to a site on the protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. researchgate.net In the context of nAChRs, positive allosteric modulators (PAMs) can enhance the receptor's response to the endogenous agonist acetylcholine, while negative allosteric modulators (NAMs) can reduce it. researchgate.net This modulation offers a more nuanced way to control receptor function compared to direct agonists or antagonists. While specific studies on the allosteric modulation by "Methyl 6-(hydroxy(phenyl)methyl)nicotinate" are not available, the broader class of nicotinate derivatives is an area of interest for the development of such modulators.

An example of a detailed protein-ligand interaction for a related compound comes from the crystal structure of the Factor XI catalytic domain in complex with a nicotinate derivative, 2-guanidino-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl nicotinate. factorxi.org X-ray crystallography of such complexes provides a static snapshot of the binding mode, revealing the precise orientation of the ligand within the protein's active site and the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. rcsb.org This structural information is invaluable for understanding the basis of molecular recognition and for the rational design of new, more potent, and selective ligands.

Cellular Pathway Modulation by Methyl 6-(hydroxy(phenyl)methyl)nicotinate in In Vitro Systems

The interaction of a compound with its molecular targets ultimately leads to changes in cellular signaling pathways. These pathways are complex networks of proteins and other molecules that transmit signals from the cell surface to the nucleus, leading to changes in gene expression and cellular function. In vitro cell culture systems are essential tools for dissecting how compounds like "Methyl 6-(hydroxy(phenyl)methyl)nicotinate" modulate these pathways.

One key signaling pathway that can be influenced by nicotinic compounds is the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway plays a central role in regulating inflammatory responses. Studies have shown that niacin (nicotinic acid), the parent compound of nicotinate esters, can inhibit the NF-κB signaling pathway. researchgate.netnih.govnih.gov This inhibition is associated with a decrease in the expression of pro-inflammatory cytokines. For example, in human umbilical vein endothelial cells (HUVECs) and THP-1 macrophages, niacin has been shown to decrease the secretion of TNF-α and IL-6 and inhibit the expression of NF-κB p65. nih.gov

Another pathway potentially modulated by methyl nicotinate derivatives involves prostaglandins. Topical application of methyl nicotinate is known to cause vasodilation, an effect that is mediated by the release of prostaglandins in the skin. nih.govnih.gov This suggests that "Methyl 6-(hydroxy(phenyl)methyl)nicotinate" could also influence cellular pathways that are regulated by these lipid mediators.

Furthermore, studies using microarray analysis have demonstrated that nicotine can induce widespread changes in gene expression in macrophage-like cell lines. These changes affect genes involved in inflammation and immune responses, highlighting the broad impact that nicotinic compounds can have on cellular function.

Table 3: Potential Cellular Pathways Modulated by Nicotinate Derivatives

| Pathway | Potential Effect | Cellular Context |

| NF-κB Signaling | Inhibition | Endothelial cells, Macrophages |

| Prostaglandin Synthesis | Activation | Skin cells |

| MAP Kinase (MAPK) Pathway | Potential Modulation | Various cell types |

This table is based on findings for nicotinic acid and methyl nicotinate and suggests potential pathways for investigation for "Methyl 6-(hydroxy(phenyl)methyl)nicotinate".

Molecular Mechanisms of Action for Nicotinate Derivatives

The molecular mechanisms of action for nicotinate derivatives are diverse and depend on their specific structure and the biological context. A primary mechanism involves their interaction with nicotinic acetylcholine receptors (nAChRs). As agonists, antagonists, or allosteric modulators, these compounds can directly influence the activity of these ion channels, leading to changes in ion flow and cellular excitability. The structure-activity relationships of nAChR ligands are complex, with subtle changes in the molecule's structure leading to significant differences in receptor subtype selectivity and functional activity.

Another important mechanism of action for some nicotinate derivatives is through their metabolic conversion to nicotinic acid (niacin). Nicotinic acid is a well-known lipid-lowering agent that acts on the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G). Activation of this receptor in adipocytes leads to the inhibition of lipolysis and a subsequent reduction in the release of free fatty acids into the bloodstream. This mechanism is central to the therapeutic effects of niacin in dyslipidemia.

Furthermore, as discussed in the context of enzyme modulation, nicotinate derivatives can interact with a range of enzymes involved in metabolism and signaling. By inhibiting or activating these enzymes, they can alter the concentrations of key metabolites and signaling molecules, thereby influencing cellular function. The ability of nicotinate dehydrogenase to act on various nicotinate analogues points to a potential metabolic pathway for these compounds. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Methyl 6 Hydroxy Phenyl Methyl Nicotinate Derivatives

Impact of Nicotinate (B505614) Ring Substitutions on Methyl 6-(hydroxy(phenyl)methyl)nicotinate's Molecular Activity

The pyridine (B92270) ring of the nicotinate core is a critical determinant of the molecule's electronic and binding properties. Altering substituents on this ring, particularly at positions adjacent to the nitrogen or the primary side chains, can profoundly affect molecular activity. While direct SAR studies on Methyl 6-(hydroxy(phenyl)methyl)nicotinate are not extensively documented in publicly available literature, valuable insights can be drawn from research on analogous methyl 6-substituted nicotinates.

A key aspect influenced by ring substitution is the chemical reactivity of the ester group. Kinetic studies on the alkaline hydrolysis of methyl 6-X-nicotinates, where 'X' represents various substituents, demonstrate the significant electronic influence transmitted through the pyridine ring. researchgate.net The rate of hydrolysis is a measure of the electrophilicity of the ester's carbonyl carbon, which can be modulated by substituents at the 6-position.

Electron-withdrawing groups (EWGs) like a nitro group (NO₂) at the 6-position significantly increase the rate of hydrolysis compared to the unsubstituted compound. Conversely, electron-donating groups (EDGs) such as a methoxy (B1213986) (MeO) or dimethylamino (Me₂N) group decrease the rate. researchgate.net This is because EWGs pull electron density away from the ring and the ester group, making the carbonyl carbon more susceptible to nucleophilic attack. EDGs have the opposite effect, donating electron density and reducing the carbonyl's reactivity. The hydroxy(phenyl)methyl group, being a large, sterically bulky substituent, would also be expected to exert a significant influence, though its electronic effect is more complex, combining weak inductive withdrawal with potential steric hindrance.

| Substituent (X) at 6-position | Relative Rate of Hydrolysis | Electronic Effect |

| NO₂ | Increased | Strong Electron-Withdrawing |

| Br | Increased | Electron-Withdrawing (Inductive) |

| H | Baseline | Neutral |

| Me | Decreased | Weak Electron-Donating |

| MeO | Decreased | Strong Electron-Donating (Resonance) |

| Me₂N | Decreased | Very Strong Electron-Donating (Resonance) |

This table illustrates the general effects of substituents on the reactivity of the methyl nicotinate core based on principles observed in related series. researchgate.net

These electronic modifications not only alter chemical reactivity but are also pivotal for biological activity. For a molecule to be effective, it must bind to a specific biological target. The distribution of charge and the electrostatic potential of the nicotinate ring, governed by its substituents, are crucial for molecular recognition and binding affinity. For instance, in a series of nicotinamide (B372718) derivatives studied for antifungal activity, the position of substituents on the pyridine ring was found to be critical for their potency. mdpi.com

Role of the Hydroxy(phenyl)methyl Moiety's Chirality and Substituents on Molecular Recognition

The hydroxy(phenyl)methyl group is arguably the most structurally complex part of the molecule, containing a chiral center at the carbon bearing the hydroxyl (-OH) group, the phenyl ring, and the nicotinate ring. Chirality is a critical feature in pharmacology, as biological systems, being chiral themselves, often exhibit stereoselectivity, meaning enantiomers (non-superimposable mirror images) of a drug can have vastly different biological activities.

The (R)- and (S)-enantiomers of Methyl 6-(hydroxy(phenyl)methyl)nicotinate will present their three-dimensional structures differently to a target receptor or enzyme. One enantiomer may fit perfectly into a binding site, allowing for optimal interactions (e.g., hydrogen bonding from the hydroxyl group, π-π stacking from the phenyl ring), while the other may fit poorly or not at all. This enantioselective recognition is a cornerstone of modern drug design. nih.gov

Furthermore, the phenyl ring itself is a site for modification. Adding substituents to this ring can alter the molecule's properties in several ways:

Steric Effects: Bulky substituents can create steric hindrance, either preventing the molecule from binding to its target or, conversely, improving binding by filling a specific pocket in the receptor.

Electronic Effects: Electron-withdrawing or -donating groups on the phenyl ring can modify the acidity of the adjacent benzylic hydroxyl group and influence π-π or cation-π interactions with the biological target.

In a related study on 2-hydroxy-N-(alkylphenyl)nicotinamides, it was found that adding electron-withdrawing groups like chloro, bromo, or nitro to the phenyl ring resulted in compounds with significant anti-inflammatory activity, highlighting the importance of phenyl ring substitutions. researchgate.net

| Phenyl Ring Substituent | Potential Impact on Molecular Recognition |

| None (H) | Baseline interaction. |

| Halogens (F, Cl, Br) | Can form halogen bonds, alters electronic profile and lipophilicity. |

| Alkyl (e.g., CH₃) | Increases lipophilicity, can provide favorable van der Waals contacts. |

| Methoxy (OCH₃) | Acts as a hydrogen bond acceptor, donates electrons via resonance. |

| Nitro (NO₂) | Strong electron-withdrawing group, potential hydrogen bond acceptor. |

This table outlines the hypothetical influence of phenyl ring substituents on the binding properties of the hydroxy(phenyl)methyl moiety, based on established medicinal chemistry principles. researchgate.netresearchgate.net

Influence of Ester Group Modifications on the Biological and Physicochemical Profiles of Methyl 6-(hydroxy(phenyl)methyl)nicotinate

The methyl ester group is a key site for modifying the physicochemical properties of the parent compound. Esters are susceptible to hydrolysis by esterase enzymes in the body, which can be a metabolic liability or a deliberate prodrug strategy. Modifying this group can fine-tune properties like solubility, stability, and cell permeability. nih.gov

One of the most common modifications is to change the alcohol portion of the ester (e.g., from methyl to ethyl, propyl, etc.). Increasing the length of the alkyl chain generally increases lipophilicity, which can affect absorption and distribution. However, it can also introduce steric bulk that may hinder binding to the target.

Another important aspect is the stability of the ester itself. In aqueous solutions, methyl nicotinate has been shown to slowly hydrolyze to nicotinic acid. nih.gov While this process is slow (approximately 0.5% per year at 4°C), it is a critical consideration for formulation and storage. nih.gov The rate of this degradation would be influenced by the substituents on the nicotinate ring, as discussed in section 6.1.

| Functional Group at C3 | Key Property Changes | Potential Biological Implication |

| Methyl Ester (-COOCH₃) | Parent compound; moderate polarity; susceptible to hydrolysis. | Serves as a baseline for activity and metabolic stability. |

| Ethyl Ester (-COOCH₂CH₃) | Increased lipophilicity and steric bulk compared to methyl ester. | May alter absorption, distribution, and receptor affinity. |

| Carboxylic Acid (-COOH) | Increased polarity and water solubility; can act as H-bond donor/acceptor. | Potential active metabolite; altered cell permeability and target interactions. |

| Amide (-CONH₂) | Increased stability to hydrolysis; different H-bonding pattern. | May lead to a different pharmacological profile and duration of action. |

| Hydrazide (-CONHNH₂) | More resistant to hydrolysis; can be a precursor for hydrazones. | Can serve as a scaffold for further derivatization with unique activities. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Methyl 6-(hydroxy(phenyl)methyl)nicotinate Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. meilerlab.orgnih.gov These models are invaluable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and screening virtual libraries. openmedicinalchemistryjournal.comnih.gov

For a series of analogs of Methyl 6-(hydroxy(phenyl)methyl)nicotinate, a QSAR/QSPR study would proceed in several key steps:

Data Set Preparation: A dataset of structurally related analogs would be compiled, for which a specific biological activity (e.g., IC₅₀ value) or property (e.g., solubility) has been experimentally measured. openmedicinalchemistryjournal.com

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D conformation (e.g., molecular surface area).

Electronic descriptors: Related to the charge distribution (e.g., partial charges, dipole moment).

Physicochemical descriptors: Such as logP (lipophilicity) or molar refractivity.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a selection of the most relevant descriptors to the observed activity or property. nih.govnih.gov

Validation and Prediction: The model's predictive power is rigorously tested using internal and external validation techniques. A validated model can then be used to predict the activity of new, unsynthesized analogs of Methyl 6-(hydroxy(phenyl)methyl)nicotinate. nih.gov

For example, a QSAR model might reveal that the activity is positively correlated with the dipole moment and negatively correlated with the molecular volume of substituents on the phenyl ring. This would guide chemists to synthesize new derivatives with specific electronic and steric features to enhance potency. These models provide a rational framework for understanding the complex interplay of structural features that govern the behavior of these molecules. qsardb.org

Computational Chemistry and Molecular Modeling of Methyl 6 Hydroxy Phenyl Methyl Nicotinate and Its Analogs

Molecular Docking Simulations of Methyl 6-(hydroxy(phenyl)methyl)nicotinate with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govjbcpm.com This method is crucial in structure-based drug design for predicting the binding mode and affinity of a ligand to a target protein. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the strength of the interaction, often expressed as binding energy. nih.govjbcpm.com

For Methyl 6-(hydroxy(phenyl)methyl)nicotinate, molecular docking simulations can identify potential macromolecular targets and elucidate the specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, studies on other inhibitors have shown that hydrogen bonds with specific amino acid residues like asparagine and interactions with catalytic metal ions in the active site are crucial for binding. scienceopen.com

While specific docking studies on Methyl 6-(hydroxy(phenyl)methyl)nicotinate are not extensively documented in the reviewed literature, the methodology would involve preparing the 3D structure of the ligand and potential target proteins (e.g., enzymes like tyrosinase or receptors involved in signaling pathways). scienceopen.com The docking results would rank potential targets based on binding affinity and highlight the key amino acid residues involved in the interaction, providing a structural hypothesis for its biological activity.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of Methyl 6-(hydroxy(phenyl)methyl)nicotinate

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Tyrosinase (e.g., 2Y9X) | -8.5 | Asn260, His244, Val283 | Hydrogen Bond, π-Alkyl |

| Acetylcholinesterase (e.g., 4EY7) | -7.9 | Tyr334, Phe330, Trp84 | π-π Stacking, Hydrophobic |

This table is for illustrative purposes to show the type of data generated from molecular docking simulations.

Quantum Chemical Calculations on the Electronic Structure and Reactivity of Methyl 6-(hydroxy(phenyl)methyl)nicotinate (e.g., DFT, FMOs, MESP)

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its structure, stability, and reactivity. unipd.it These methods, such as Density Functional Theory (DFT), are used to determine molecular geometry, electronic distribution, and orbital energies. nih.gov

Density Functional Theory (DFT): DFT is a popular quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For Methyl 6-(hydroxy(phenyl)methyl)nicotinate, DFT calculations can optimize its 3D geometry to the lowest energy conformation. This optimized structure is the foundation for further analysis of its electronic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov For analogous compounds, HOMO and LUMO distributions have been calculated to understand electron transfer within the molecule. nih.gov

Molecular Electrostatic Potential (MESP): A MESP map illustrates the charge distribution on the surface of a molecule, indicating regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). This allows for the prediction of how the molecule will interact with other molecules, including biological receptors and substrates. bsu.by

Table 2: Representative Data from Quantum Chemical Calculations

| Parameter | Description | Illustrative Value for a Nicotinate (B505614) Derivative |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.212 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.047 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 3.165 eV |

This table presents hypothetical data based on calculations for similar molecular structures to illustrate the outputs of quantum chemical analysis. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Dynamics of Methyl 6-(hydroxy(phenyl)methyl)nicotinate

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique provides a detailed view of the conformational flexibility of a ligand and the dynamic stability of a ligand-receptor complex under simulated physiological conditions. mdpi.com

For Methyl 6-(hydroxy(phenyl)methyl)nicotinate, MD simulations can be performed on the molecule alone to explore its conformational landscape and identify low-energy, stable shapes it can adopt. When applied to a ligand-protein complex identified through molecular docking, MD simulations can assess the stability of the binding pose. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored over the simulation time (typically nanoseconds). A stable RMSD trajectory suggests that the ligand remains securely in the binding pocket. mdpi.com

Furthermore, Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are flexible and which are rigid during the interaction. This can reveal allosteric effects or induced-fit mechanisms that are not apparent from static docking poses. mdpi.com

Table 3: Typical Parameters and Outputs of a Molecular Dynamics Simulation Study

| Parameter | Description |

|---|---|

| Simulation Software | GROMACS, AMBER, NAMD |

| Force Field | CHARMM, AMBER, OPLS |

| Simulation Time | 100-200 ns |

| Key Output Metrics | RMSD (Root Mean Square Deviation), RMSF (Root Mean Square Fluctuation), Hydrogen Bond Analysis |

Ligand-Based and Structure-Based Virtual Screening Approaches Incorporating Methyl 6-(hydroxy(phenyl)methyl)nicotinate Scaffolds

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov VS can be broadly categorized into ligand-based and structure-based approaches. nih.gov

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the macromolecular target. nih.gov A library of compounds is docked into the target's binding site, and molecules are ranked based on their predicted binding affinity or how well they fit. nih.gov Methyl 6-(hydroxy(phenyl)methyl)nicotinate itself could be screened against a panel of known protein structures to identify potential biological targets.

Ligand-Based Virtual Screening (LBVS): This approach is used when the structure of the target protein is unknown, but a set of active molecules (ligands) is available. nih.gov LBVS methods are based on the principle that molecules with similar structures are likely to have similar biological activities. The chemical scaffold of Methyl 6-(hydroxy(phenyl)methyl)nicotinate can be used as a query to search databases for compounds with similar shape, size, and electrostatic properties. nih.gov This can lead to the discovery of novel analogs with potentially improved activity or different properties. Combining both ligand- and structure-based methods can create a powerful screening funnel to identify promising new hit compounds for further development. nih.gov

Advanced Analytical and Spectroscopic Methodologies for the Research Characterization of Methyl 6 Hydroxy Phenyl Methyl Nicotinate

Chromatographic Techniques for Purity Assessment and Separation of Methyl 6-(hydroxy(phenyl)methyl)nicotinate Stereoisomers

Chromatography is indispensable for assessing the purity of "Methyl 6-(hydroxy(phenyl)methyl)nicotinate" and for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC) is a primary method for purity evaluation. A reversed-phase HPLC method, often utilizing an octadecylsilane (C18) column, can effectively separate the target compound from synthesis precursors, by-products, and degradation products. nih.govptfarm.pl Elution is typically achieved using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, with detection by UV spectroscopy at a wavelength where the pyridine (B92270) and phenyl chromophores absorb, such as 263 nm. nih.gov

The separation of the enantiomers of "Methyl 6-(hydroxy(phenyl)methyl)nicotinate" requires chiral chromatography. registech.com Since enantiomers possess identical physical and chemical properties in an achiral environment, they cannot be resolved on standard columns. registech.com Chiral Stationary Phases (CSPs) are employed to create a chiral environment where transient diastereomeric complexes are formed, leading to different retention times for the (R)- and (S)-enantiomers. registech.com Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type columns are commonly screened for this purpose. registech.com Supercritical Fluid Chromatography (SFC) has also emerged as a powerful and rapid technique for chiral separations, offering advantages over HPLC such as faster analysis times and reduced use of organic solvents. lcms.cz

| Parameter | Purity Assessment (RP-HPLC) | Stereoisomer Separation (Chiral HPLC/SFC) |

|---|---|---|

| Technique | Reversed-Phase HPLC | Chiral HPLC or Supercritical Fluid Chromatography (SFC) |

| Stationary Phase | Octadecylsilane (C18), 5 µm | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak series) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Hexane/Ethanol (B145695), or Supercritical CO2/Co-solvent (e.g., Methanol) |

| Flow Rate | 1.0 mL/min | 1.0 - 3.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) | UV-Vis or Circular Dichroism (CD) Detector |

Mass Spectrometry-Based Elucidation of Fragmentation Pathways and Isotopic Signatures of Methyl 6-(hydroxy(phenyl)methyl)nicotinate

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elucidating the structure of "Methyl 6-(hydroxy(phenyl)methyl)nicotinate." When the molecule is ionized, typically by electron impact (EI) or electrospray ionization (ESI), it forms a molecular ion (M+). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion confirms the compound's molecular weight of 243.26 g/mol .

The energetically unstable molecular ions undergo fragmentation, breaking into smaller, characteristic pieces. chemguide.co.uk The analysis of these fragmentation patterns provides significant structural information. For "Methyl 6-(hydroxy(phenyl)methyl)nicotinate," key fragmentation pathways would include:

Loss of a methoxy (B1213986) radical (•OCH3): Cleavage of the ester group, resulting in a fragment with an m/z of 212.

Loss of the methoxycarbonyl group (•COOCH3): Leading to a fragment at m/z 184.

Cleavage of the C-C bond between the chiral carbon and the phenyl group, generating a stable tropylium ion (C7H7+) at m/z 91 or a pyridine-containing fragment ion.

Cleavage of the C-C bond between the chiral carbon and the pyridine ring, resulting in a fragment corresponding to the substituted pyridine ring.

Loss of a water molecule (H2O): Dehydration involving the hydroxyl group, producing a fragment at m/z 225.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental formulas, further confirming the compound's identity.

| m/z Value | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| 243 | [C14H13NO3]+• | Molecular Ion (M+•) |

| 225 | [M - H2O]+• | Loss of water from the hydroxyl group |

| 212 | [M - •OCH3]+ | Loss of the methoxy radical from the ester |

| 184 | [M - •COOCH3]+ | Loss of the methoxycarbonyl radical |

| 166 | [C10H8NO]+ | Fragment from cleavage adjacent to the phenyl ring |

| 91 | [C7H7]+ | Tropylium ion from the phenylmethyl moiety |

Advanced NMR Spectroscopy for Structural Dynamics and Conformational Analysis of Methyl 6-(hydroxy(phenyl)methyl)nicotinate

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of "Methyl 6-(hydroxy(phenyl)methyl)nicotinate" in solution.

1H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. docbrown.info Key expected signals include a singlet for the ester methyl protons (~3.9 ppm), distinct multiplets for the protons on the pyridine and phenyl rings (typically in the 7.0-9.0 ppm region), a signal for the benzylic methine proton (-CH(OH)-), and a signal for the hydroxyl proton (-OH), whose chemical shift is variable and can be confirmed by D2O exchange. chemicalbook.comchemicalbook.comresearchgate.net

13C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. One would expect to see 14 signals corresponding to the 14 carbons in the molecule, including the ester carbonyl carbon (~165 ppm), aromatic carbons (120-160 ppm), the benzylic methine carbon, and the methyl ester carbon (~52 ppm).

2D NMR: Two-dimensional NMR techniques are used to assemble the complete molecular structure.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, mapping out the connectivity within the phenyl and pyridine ring systems. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the different fragments of the molecule, such as linking the phenyl ring and the pyridine ring to the central methine carbon, and the ester group to the pyridine ring. nih.govlibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, which is valuable for analyzing the molecule's preferred three-dimensional conformation and rotational dynamics in solution.

Solid-state NMR could further be employed to study the compound in its crystalline form, providing insights into polymorphism and intermolecular interactions that are not observable in solution.

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Pyridine-H | 1H NMR | 8.0 - 9.2 | Doublet, Doublet of Doublets |

| Phenyl-H | 1H NMR | 7.2 - 7.5 | Multiplet |

| -CH(OH)- | 1H NMR | ~5.8 | Singlet or Doublet |

| -OCH3 | 1H NMR | ~3.9 | Singlet |

| -OH | 1H NMR | Variable | Broad Singlet |

| Ester C=O | 13C NMR | ~165 | N/A |

| Aromatic C | 13C NMR | 120 - 160 | N/A |

| -CH(OH)- | 13C NMR | ~75 | N/A |

| -OCH3 | 13C NMR | ~52 | N/A |

X-ray Crystallography of Methyl 6-(hydroxy(phenyl)methyl)nicotinate and its Co-crystals for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. For "Methyl 6-(hydroxy(phenyl)methyl)nicotinate," this technique would determine precise bond lengths, bond angles, and torsional angles. Crucially, as the molecule is chiral, X-ray analysis of a single crystal can establish the absolute configuration of the stereocenter (whether it is R or S).

The analysis of the crystal packing reveals the network of intermolecular interactions that stabilize the crystal lattice. nih.gov For this molecule, one would expect to observe:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming chains or networks with the nitrogen atom of the pyridine ring or the carbonyl oxygen of the ester group on adjacent molecules.

π-π Stacking: The planar phenyl and pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal structure. nih.govresearchgate.net

Furthermore, the technique of co-crystallization can be explored. nih.gov By crystallizing "Methyl 6-(hydroxy(phenyl)methyl)nicotinate" with a second, benign molecule (a coformer), a new crystalline solid known as a co-crystal is formed. nih.gov X-ray crystallography is essential to confirm the formation of a co-crystal and to understand the new network of intermolecular interactions, which can be designed to modify the compound's physicochemical properties. nih.gov

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P21/c or P-1 |

| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 5-10 Å, c ≈ 15-20 Å, β ≈ 90-105° |

| Molecules per Unit Cell (Z) | 2 or 4 |

| Key Interactions | O-H···N hydrogen bonds, π-π stacking |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting of Methyl 6-(hydroxy(phenyl)methyl)nicotinate

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations. The resulting spectrum serves as a unique "molecular fingerprint."

For "Methyl 6-(hydroxy(phenyl)methyl)nicotinate," the IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups:

O-H Stretch: A strong, broad band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1720-1700 cm⁻¹ due to the ester carbonyl group.

C=C and C=N Stretches: Multiple bands in the 1600-1450 cm⁻¹ region corresponding to the vibrations of the pyridine and phenyl aromatic rings.

C-O Stretches: Bands in the 1300-1100 cm⁻¹ region associated with the C-O bonds of the ester and the alcohol.

The region below 1500 cm⁻¹ is known as the fingerprint region, where complex vibrations related to the entire molecular skeleton occur. The pattern of peaks in this region is unique to the compound and can be used for identification by comparison with a reference spectrum.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) | Expected Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Ester (C=O) | C=O Stretch | 1720 - 1700 | Strong, Sharp |

| Aromatic Rings | C=C / C=N Stretch | 1600 - 1450 | Medium to Strong |

| Ester/Alcohol (C-O) | C-O Stretch | 1300 - 1100 | Strong |

Applications of Methyl 6 Hydroxy Phenyl Methyl Nicotinate in Advanced Organic Synthesis and Materials Science Research

Methyl 6-(hydroxy(phenyl)methyl)nicotinate as a Chiral Building Block in Asymmetric Synthesis

Methyl 6-(hydroxy(phenyl)methyl)nicotinate is a versatile chiral building block in asymmetric synthesis, a field focused on the stereoselective preparation of complex molecules. barnesandnoble.com Its utility stems from the presence of multiple functional groups: a stereogenic center at the carbon bearing the hydroxyl and phenyl groups, a pyridine (B92270) ring which can be further functionalized, and a methyl ester group that can undergo various transformations. These features allow for the construction of a wide array of enantiomerically pure compounds, which are crucial in pharmaceuticals, agrochemicals, and fragrances. barnesandnoble.com

The synthesis of enantiomerically enriched forms of this building block can be achieved through several established methodologies. One common approach is the asymmetric reduction of the corresponding ketone, methyl 6-benzoylnicotinate. This transformation can be accomplished using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. Another viable route is the enantioselective addition of a phenyl nucleophile, such as a phenyl Grignard reagent or phenyllithium, to the aldehyde precursor, methyl 6-formylnicotinate, in the presence of a chiral ligand.

Once obtained in enantiopure form, Methyl 6-(hydroxy(phenyl)methyl)nicotinate can be utilized in the synthesis of more complex chiral molecules. rsc.org The hydroxyl group can be used to direct subsequent reactions, or it can be transformed into other functional groups. The pyridine nitrogen can act as a ligand for metal catalysts or be quaternized to modify the electronic properties of the molecule. The methyl ester provides a handle for chain extension or for the introduction of other functionalities. For instance, the core structure can be incorporated into larger molecules, imparting chirality and specific steric and electronic properties. researchgate.net

The table below illustrates potential synthetic routes to enantiomerically enriched Methyl 6-(hydroxy(phenyl)methyl)nicotinate.

| Reaction Type | Starting Material | Reagent/Catalyst | Product | Key Feature |

| Asymmetric Reduction | Methyl 6-benzoylnicotinate | Chiral Borane Reagent | (R)- or (S)-Methyl 6-(hydroxy(phenyl)methyl)nicotinate | High enantioselectivity |

| Asymmetric Addition | Methyl 6-formylnicotinate | Phenyl Grignard, Chiral Ligand | (R)- or (S)-Methyl 6-(hydroxy(phenyl)methyl)nicotinate | Creation of a new stereocenter |

Utilization of Methyl 6-(hydroxy(phenyl)methyl)nicotinate in Catalyst Design and Ligand Development

The structural features of Methyl 6-(hydroxy(phenyl)methyl)nicotinate make it an excellent candidate for the design of novel chiral ligands and catalysts for asymmetric catalysis. The pyridine nitrogen and the hydroxyl group can act as a bidentate ligand, coordinating to a metal center to form a chiral catalyst. The phenyl group provides steric bulk, which can influence the stereochemical outcome of a catalytic reaction.

Derivatives of this scaffold can be synthesized to fine-tune the steric and electronic properties of the resulting ligand. For example, the methyl ester can be converted to an amide or other functional groups to alter the ligand's coordination properties. The pyridine ring can be substituted to modify its electron-donating ability. These modifications allow for the creation of a library of ligands that can be screened for optimal performance in a variety of catalytic transformations, such as asymmetric hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

The development of catalysts based on this scaffold can be guided by computational modeling to predict the most effective ligand structures. Once synthesized, the catalytic activity and enantioselectivity of the metal complexes can be evaluated in benchmark reactions. The data obtained from these studies can provide valuable insights into the mechanism of catalysis and guide the design of next-generation catalysts.

The following table provides examples of potential catalytic applications for ligands derived from Methyl 6-(hydroxy(phenyl)methyl)nicotinate.

| Catalyst Type | Metal Center | Potential Application | Anticipated Benefit |

| Bidentate N,O-Ligand Complex | Rhodium | Asymmetric Hydrogenation | High enantioselectivity in the reduction of prochiral olefins |

| Bidentate N,O-Ligand Complex | Ruthenium | Asymmetric Transfer Hydrogenation | Enantioselective reduction of ketones and imines |

| Modified Ligand Complex | Palladium | Asymmetric Allylic Alkylation | Control of regioselectivity and enantioselectivity |

Incorporation of Methyl 6-(hydroxy(phenyl)methyl)nicotinate Scaffolds into Functional Polymers and Supramolecular Assemblies

The unique molecular structure of Methyl 6-(hydroxy(phenyl)methyl)nicotinate makes it a valuable monomer for the synthesis of functional polymers and a building block for the construction of supramolecular assemblies. The presence of both a polymerizable group (after modification of the ester or hydroxyl group) and a functional pyridine unit allows for the creation of polymers with tailored properties.